Cas no 123276-94-8 (Apidaecin IB)

Apidaecin IB is a proline-rich antimicrobial peptide (PrAMP) originally isolated from honeybees (Apis mellifera). It exhibits potent bactericidal activity against Gram-negative pathogens, particularly Enterobacteriaceae, by disrupting cellular membrane integrity and inhibiting intracellular protein synthesis. Its unique mechanism of action reduces the likelihood of bacterial resistance development. Apidaecin IB is stable under physiological conditions and demonstrates low cytotoxicity toward mammalian cells, making it a promising candidate for therapeutic applications. Research suggests potential utility in combating multidrug-resistant infections. The peptide's specificity and efficacy are attributed to its targeted interaction with bacterial DnaK, a heat shock protein critical for pathogen survival. Further studies explore its synergies with conventional antibiotics.
Apidaecin IB structure
Apidaecin IB structure
商品名:Apidaecin IB
CAS番号:123276-94-8
MF:C95H150N32O23
メガワット:2108.41
CID:173258
PubChem ID:16142963

Apidaecin IB 化学的及び物理的性質

名前と識別子

    • Apidaecin Ib (9CI)
    • 101: PN: WO0031279 TABLE: 1 unclaimed protein
    • 5: PN: CN1807645 SEQID: 5 unclaimed sequence
    • Apidaecin 1b
    • Apidaecin HbIb (honey bee)
    • ApidaecinIa, 18-L-leucine-
    • L-Leucine,glycyl-L-asparaginyl-L-asparaginyl-L-arginyl-L-prolyl-L-valyl-L-tyr
    • Apidaecin IB
    • GNNRPVYIPQPRPPHPRL
    • Apidaecin II
    • AKOS040732450
    • 123276-94-8
    • CHEMBL411529
    • EX-A7434
    • Apidaecin
    • 123997-21-7
    • DA-70990
    • インチ: 1S/C95H150N32O23/c1-7-51(6)75(121-79(136)59(42-52-26-28-54(128)29-27-52)117-85(142)74(50(4)5)120-84(141)68-24-13-36-123(68)86(143)56(18-9-33-108-94(102)103)113-78(135)61(45-72(99)131)116-77(134)60(44-71(98)130)111-73(132)46-96)91(148)126-39-15-23-67(126)82(139)115-58(30-31-70(97)129)88(145)122-35-11-21-65(122)81(138)114-57(19-10-34-109-95(104)105)87(144)127-40-16-25-69(127)90(147)125-38-14-22-66(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-37-12-20-64(124)80(137)112-55(17-8-32-107-93(100)101)76(133)119-63(92(149)150)41-49(2)3/h26-29,47-51,55-69,74-75,128H,7-25,30-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,133)(H,120,141)(H,121,136)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-/m0/s1
    • InChIKey: NUTHXVZQNRZFPR-FHDGIMILSA-N
    • ほほえんだ: C(O)(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1N=CNC=1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(N)=N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(N)=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CC=C(O)C=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC(N)=O)NC(=O)CN

計算された属性

  • せいみつぶんしりょう: 2108.1585140g/mol
  • どういたいしつりょう: 2107.1551592g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 27
  • 水素結合受容体数: 28
  • 重原子数: 150
  • 回転可能化学結合数: 60
  • 複雑さ: 4810
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 869Ų
  • 疎水性パラメータ計算基準値(XlogP): -7.9

Apidaecin IB セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Apidaecin IB 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A883777-1mg
Apidaecin IB
123276-94-8 98%
1mg
¥1,436.40 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A883777-5mg
Apidaecin IB
123276-94-8 98%
5mg
¥4,309.20 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48872-5mg
Apidaecin IB
123276-94-8 98%
5mg
¥3744.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48872-10mg
Apidaecin IB
123276-94-8 98%
10mg
¥5260.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48872-1mg
Apidaecin IB
123276-94-8 98%
1mg
¥1248.00 2023-09-08

Apidaecin IB 関連文献

Apidaecin IBに関する追加情報

Apidaecin IB: A Comprehensive Overview

Apidaecin IB (CAS No. 123276-94-8) is a compound of significant interest in the fields of biochemistry and pharmacology. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the latest research findings, chemical characteristics, and potential uses of Apidaecin IB, providing a comprehensive understanding of its significance in contemporary scientific research.

The discovery of Apidaecin IB was rooted in the exploration of natural products with bioactive properties. Recent studies have highlighted its ability to interact with specific cellular pathways, making it a promising candidate for therapeutic interventions. Researchers have focused on understanding its mechanism of action, particularly in relation to its potential role in modulating cellular responses to stress and inflammation.

One of the most intriguing aspects of Apidaecin IB is its structural complexity. The compound exhibits a unique arrangement of functional groups that contribute to its bioactivity. Advanced spectroscopic techniques have been employed to elucidate its molecular structure, revealing insights into how these groups interact with biological targets. This structural analysis has been instrumental in guiding further research into its pharmacokinetics and pharmacodynamics.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding sites of Apidaecin IB on various proteins. These computational models have been validated through experimental studies, confirming the accuracy of the predictions. Such findings have opened new avenues for understanding how Apidaecin IB could be utilized in drug design and development.

The biological activity of Apidaecin IB has been extensively studied across multiple model systems. In vitro experiments have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting a potential role in anti-inflammatory therapies. Furthermore, preclinical studies in animal models have shown promising results, indicating that Apidaecin IB may possess therapeutic potential for conditions such as chronic inflammation and oxidative stress-related disorders.

Another area of active research is the exploration of Apidaecin IB's role in modulating cellular signaling pathways. Emerging evidence suggests that it may influence pathways such as the NF-κB and MAPK pathways, which are critical in regulating immune responses and cell survival. These findings underscore the compound's potential as a modulator of immune system activity, opening new possibilities for immunotherapeutic applications.

In addition to its therapeutic potential, Apidaecin IB has also been investigated for its industrial applications. Its unique chemical properties make it a candidate for use in materials science, particularly in the development of novel biomaterials with tailored functionalities. Researchers are exploring how Apidaecin IB can be integrated into biocompatible materials for applications such as drug delivery systems and tissue engineering.

The synthesis and purification of Apidaecin IB have also been subjects of recent research efforts. Improved synthetic methodologies have been developed to enhance the yield and purity of the compound, facilitating large-scale production for both research and commercial purposes. These advancements are critical for advancing the translational potential of Apidaecin IB into clinical applications.

Looking ahead, ongoing research aims to further unravel the full spectrum of Apidaecin IB's biological activities and mechanisms. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into practical applications. As our understanding of Apidaecin IB deepens, it holds promise as a versatile tool with applications spanning medicine, biotechnology, and materials science.

In conclusion, Apidaecin IB (CAS No. 123276-94-8) represents a compelling area of scientific inquiry with vast potential across multiple disciplines. Its unique chemical properties, coupled with emerging insights into its biological activities, position it as a key compound for future innovations. As research continues to uncover new dimensions of this compound's capabilities, we can anticipate exciting developments that may reshape various fields within science and technology.

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